molecular formula C11H10N6O2S2 B2840576 2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1113103-80-2

2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2840576
CAS No.: 1113103-80-2
M. Wt: 322.36
InChI Key: NTWVGYHOMFFTTD-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring, a carboxamide group, and a phenoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated isoxazole derivative with a phenol derivative.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Cyclohexylmethyl Substitution: The final step involves the alkylation of the amine group with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-N-[(4-{[(cyclohexylmethyl)amino]methyl}cyclohexyl)methyl]amine
  • N-(cyclohexylmethyl)-N-[(4-{[(cyclohexylmethyl)amino]methyl}cyclohexyl)methyl]amine

Uniqueness

2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S2/c1-17-9(19)8-6(2-3-20-8)14-11(17)21-4-7(18)15-10-12-5-13-16-10/h2-3,5H,4H2,1H3,(H2,12,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVGYHOMFFTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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